Guanfu base A

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

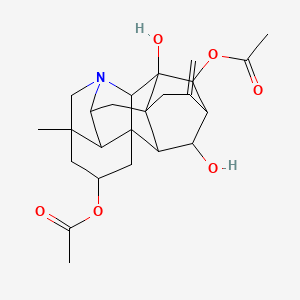

IUPAC Name |

(10-acetyloxy-9,19-dihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl) acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO6/c1-10-5-22-8-14-17-21(4)6-13(30-11(2)26)7-23(17)18(22)16(28)15(10)19(31-12(3)27)24(22,29)20(23)25(14)9-21/h13-20,28-29H,1,5-9H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGNUSOJAYIHLNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2(CN3C4C2C5(C1)C3C6(C(C7C(C5C6(C4)CC7=C)O)OC(=O)C)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Guanfu Base A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanfu base A (GFA), a C20-diterpenoid alkaloid isolated from Aconitum coreanum, is a compound with significant therapeutic potential. While primarily recognized for its antiarrhythmic properties, emerging evidence suggests a broader spectrum of activity, including anti-inflammatory, and potentially pro-apoptotic and autophagy-modulating effects. This technical guide provides an in-depth exploration of the known and putative mechanisms of action of this compound, with a focus on the underlying signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.

Core Mechanisms of Action

This compound exerts its pharmacological effects through multiple molecular targets and signaling pathways. The primary established mechanisms include the selective inhibition of the late sodium current (INa,L) and the inhibition of cytochrome P450 2D6 (CYP2D6). Furthermore, studies have elucidated its role in modulating key inflammatory pathways.

Antiarrhythmic Effects: Selective Inhibition of Late Sodium Current

This compound is a potent antiarrhythmic agent. Its primary mechanism in this context is the selective inhibition of the late component of the cardiac sodium current (INa,L) over the peak transient current (INa,T). This selective inhibition is crucial for its antiarrhythmic effects, particularly in pathological conditions where the late sodium current is enhanced.

Enzyme Inhibition: A Specific CYP2D6 Inhibitor

This compound has been identified as a potent and specific inhibitor of the cytochrome P450 enzyme CYP2D6. This enzyme is responsible for the metabolism of a significant portion of clinically used drugs. The inhibitory effect of GFA on CYP2D6 is an important consideration for potential drug-drug interactions when GFA is co-administered with other therapeutic agents.

Anti-Inflammatory Mechanism: Inhibition of NF-κB and MAPK Signaling Pathways

Recent studies have demonstrated the anti-inflammatory properties of this compound, particularly in the context of autoimmune disorders such as rheumatoid arthritis. The underlying mechanism involves the suppression of pro-inflammatory cytokine production through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

In a study on collagen-induced arthritis, this compound treatment was shown to significantly reduce the levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). This reduction was attributed to the inhibition of NF-κB activation and the phosphorylation of key MAPK family members: p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).

Signaling Pathway Diagram: Anti-Inflammatory Action of this compound

Caption: this compound inhibits inflammatory responses by blocking NF-κB and MAPK signaling.

Putative Mechanisms of Action: Insights from Related Aconitum Alkaloids

While direct evidence for this compound's involvement in apoptosis and autophagy is currently limited, studies on other Aconitum alkaloids, such as aconitine, provide valuable insights into potential mechanisms that warrant further investigation for GFA.

Potential Pro-Apoptotic Effects

Aconitine has been shown to induce apoptosis in various cell types, including cardiac and cancer cells. The primary mechanism involves the mitochondria-mediated intrinsic apoptotic pathway. This pathway is characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, such as caspase-3 and caspase-9.

Proposed Apoptotic Pathway for Investigation with this compound

Caption: Proposed mitochondrial-mediated apoptotic pathway for this compound.

Potential Modulation of Autophagy

Aconitine has also been demonstrated to induce autophagy, a cellular self-degradation process, through the modulation of key signaling pathways, including the PI3K/Akt/mTOR and AMPK/ULK1 pathways. Aconitine was found to inhibit the phosphorylation of PI3K, Akt, and mTOR, leading to the induction of autophagy. Additionally, it can activate AMPK, which in turn phosphorylates and activates ULK1 to initiate the autophagic process.

Proposed Autophagy Regulatory Pathway for Investigation with this compound

Caption: Proposed autophagy regulatory pathways for this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the inhibitory activities of this compound.

Table 1: Inhibitory Activity of this compound on Ion Channels

| Target Ion Channel | IC50 (μM) |

| Late Sodium Current (INa,L) | 1.57 ± 0.14 |

| Transient Sodium Current (INa,T) | 21.17 ± 4.51 |

Table 2: Inhibitory Activity of this compound on CYP2D6

| Enzyme Source | Inhibition Constant (Ki) (μM) | Type of Inhibition |

| Human Liver Microsomes (HLMs) | 1.20 ± 0.33 | Noncompetitive |

| Recombinant Human CYP2D6 (rCYP2D6) | 0.37 ± 0.16 | Noncompetitive |

| Monkey Liver Microsomes | 0.38 ± 0.12 | Competitive |

| Dog Liver Microsomes | 2.4 ± 1.3 | Competitive |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to investigate the mechanism of action of this compound.

Western Blot Analysis for Signaling Pathway Proteins

Objective: To determine the effect of this compound on the expression and phosphorylation levels of key proteins in the NF-κB, MAPK, PI3K/Akt/mTOR, and apoptotic pathways.

Experimental Workflow

Caption: Workflow for Western Blot analysis of signaling proteins.

Protocol:

-

Cell Culture and Treatment: Culture appropriate cell lines (e.g., RAW 264.7 for inflammation, cancer cell lines for apoptosis/autophagy) to 70-80% confluency. Treat cells with varying concentrations of this compound for specified time periods.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p-p38, p-Akt, Cleaved Caspase-3, LC3B) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Immunofluorescence for NF-κB Nuclear Translocation

Objective: To visualize the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.

Experimental Workflow

Caption: Workflow for immunofluorescence analysis of NF-κB translocation.

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells on glass coverslips in a 24-well plate.

-

Treatment: Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.

-

Fixation: Fix cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilization: Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 5% BSA in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate with a primary antibody against NF-κB p65 overnight at 4°C.

-

Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.

-

Nuclear Staining: Counterstain the nuclei with DAPI for 5 minutes.

-

Mounting: Mount the coverslips onto glass slides using an anti-fade mounting medium.

-

Imaging: Visualize the cellular localization of p65 using a confocal microscope.

Annexin V-FITC/PI Apoptosis Assay

Objective: To quantify the pro-apoptotic effect of this compound on cancer cells.

Protocol:

-

Cell Treatment: Treat cancer cells with various concentrations of this compound for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Conclusion and Future Directions

This compound is a promising therapeutic agent with a well-defined antiarrhythmic mechanism and a more recently discovered anti-inflammatory role through the inhibition of NF-κB and MAPK signaling. While direct evidence is pending, preliminary insights from related Aconitum alkaloids suggest that this compound may also exert pro-apoptotic and autophagy-modulating effects, potentially through the regulation of the PI3K/Akt/mTOR and mitochondria-mediated pathways. Further research is warranted to fully elucidate these putative mechanisms and to explore the full therapeutic potential of this multifaceted compound in various disease contexts. The experimental protocols provided in this guide offer a framework for such future investigations.

Guanfu Base A: A Diterpenoid Alkaloid from Aconitum coreanum

An In-depth Technical Guide on its Discovery, Natural Source, and Electrophysiological Profile

Abstract

Guanfu Base A (GFA) is a C20-diterpenoid alkaloid first isolated from the tuberous roots of the traditional Chinese medicinal plant Aconitum coreanum (Lèvl.) Rapaics. Recognized for its potent antiarrhythmic properties, GFA has been the subject of significant pharmacological research and has progressed to clinical trials. This document provides a comprehensive technical overview of this compound, detailing its natural source, isolation procedures, and its mechanism of action with a focus on its electrophysiological effects on cardiac ion channels. This guide is intended for researchers, scientists, and professionals in drug development, presenting key quantitative data, detailed experimental protocols, and visual diagrams of its discovery workflow and signaling pathways.

Discovery and Natural Source

This compound is a natural product derived from the tuber of Aconitum coreanum, a plant used in traditional Chinese medicine to treat a variety of ailments, including heart-related conditions. The discovery and isolation of GFA were part of broader efforts to identify the pharmacologically active constituents of this plant. The primary active components of Aconitum coreanum are considered to be a series of related diterpenoid alkaloids, including this compound, Guanfu Base G, and Guanfu Base I.

The process of isolating GFA from its natural source is a multi-step procedure involving extraction and purification. A general workflow for this process is outlined below.

In-Depth Pharmacological Profile of Guanfu Base A: A Technical Guide for Researchers

For Immediate Release

[City, State] – November 29, 2025 – Guanfu base A (GFA), a diterpenoid alkaloid isolated from the tuber of Aconitum coreanum, has emerged as a promising antiarrhythmic agent. This technical guide provides a comprehensive overview of its pharmacological profile, intended for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological interactions to facilitate a deeper understanding of this novel compound.

Pharmacodynamics: Multi-Ion Channel Blockade and Enzyme Inhibition

This compound exhibits a multi-faceted pharmacodynamic profile, primarily characterized by its interaction with cardiac ion channels and metabolic enzymes. Its antiarrhythmic effects are largely attributed to the modulation of ion channels involved in the cardiac action potential.

Table 1: Inhibitory Activity of this compound on Cardiac Ion Channels

| Target Ion Channel | Current | IC50 (μM) | Test System |

| Late Sodium Channel | INa,L | 1.57 ± 0.14 | Guinea Pig Ventricular Myocytes |

| Transient Sodium Channel | INa,T | 21.17 ± 4.51 | Guinea Pig Ventricular Myocytes |

| hERG Potassium Channel | IhERG | 273 ± 34 | Not Specified |

| Kv1.5 Potassium Channel | IKv1.5 | >200 (20.6% inhibition at 200 μM) | Not Specified |

GFA demonstrates a notable selectivity for the late sodium current (INa,L) over the transient sodium current (INa,T), a desirable characteristic for an antiarrhythmic drug as it can potentially reduce proarrhythmic risk.

Table 2: Inhibitory Activity of this compound on Cytochrome P450 Isoforms

| CYP450 Isoform | Inhibition Constant (Ki) (μM) | Species/System | Inhibition Type |

| CYP2D6 | 1.20 ± 0.33 | Human Liver Microsomes | Noncompetitive |

| CYP2D6 | 0.37 ± 0.16 | Human Recombinant | Noncompetitive |

| CYP2D | 0.38 ± 0.12 | Monkey | Competitive |

| CYP2D | 2.4 ± 1.3 | Dog | Competitive |

This compound is a potent inhibitor of CYP2D6 in humans, monkeys, and dogs, suggesting a potential for drug-drug interactions with other medications metabolized by this enzyme.[1] It shows minimal to no inhibitory activity against other major CYP isoforms, including CYP1A2, 2A6, 2C8, 2C19, 3A4, or 3A5.[1]

Pharmacokinetics: A Multi-Species Perspective

The pharmacokinetic profile of this compound and its active metabolite, Guanfu base I, has been investigated in several preclinical species.

Table 3: Pharmacokinetic Parameters of this compound (Intravenous Administration)

| Species | Dose (mg/kg) | T1/2β (h) | Vc (L/kg) | CLs (L/kg/h) | AUC (μg·h/mL) |

| Dog | 7.56 | 13.5 | 0.37 | 0.14 | 61.43 |

Table 4: Pharmacokinetic Parameters of Guanfu Base I (Active Metabolite) in Rats

| Administration Route | T1/2 (h) | CL (L/h/kg) | Tmax (h) | Absolute Bioavailability (%) |

| Intravenous | 2.49 | 1.46 | - | - |

| Oral | - | - | 0.5 | 71.31 |

Experimental Protocols

Whole-Cell Patch Clamp for Ion Channel Analysis

The inhibitory effects of this compound on cardiac ion channels were determined using the whole-cell patch clamp technique.

-

Cell Preparation: Isolated ventricular myocytes from guinea pigs or HEK293 cells stably expressing the target human ion channel were used.

-

Electrophysiological Recording: Ionic currents were recorded using an amplifier and digitizer. Pipettes with a resistance of 2-5 MΩ were filled with an appropriate internal solution.

-

Voltage Protocols: Specific voltage-clamp protocols were applied to isolate and record the individual currents (INa,L, INa,T, IhERG, IKv1.5).

-

Data Analysis: Dose-response curves were generated by plotting the percentage of current inhibition against the concentration of this compound to determine the IC50 values.

References

In-Depth Technical Guide: Guanfu Base A and its Impact on Cardiac Repolarization

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Guanfu base A (GFA), a diterpenoid alkaloid isolated from Aconitum coreanum, has demonstrated notable antiarrhythmic properties. This technical guide provides a comprehensive overview of the electrophysiological effects of GFA on cardiac repolarization, with a focus on its molecular mechanisms of action. The primary mechanism underlying GFA's antiarrhythmic effects is the selective inhibition of the late sodium current (INa,L), with a significantly lower affinity for the transient sodium current (INa,T) and the human Ether-à-go-go-Related Gene (hERG) potassium channel. This selective action suggests a favorable cardiac safety profile, particularly concerning the risk of drug-induced QT prolongation. This document details the quantitative data on GFA's interactions with key cardiac ion channels, provides in-depth experimental protocols for assessing these effects, and visualizes the underlying molecular pathways and experimental workflows.

Quantitative Data on Ion Channel Inhibition

The inhibitory effects of this compound on various cardiac ion channels have been quantified using the whole-cell patch-clamp technique. The half-maximal inhibitory concentrations (IC50) are summarized in the table below, providing a clear comparison of its potency across different channels.

| Ion Channel | GFA IC50 (μM) | Test System | Reference |

| Late Sodium Current (INa,L) | 1.57 ± 0.14 | Guinea Pig Ventricular Myocytes | [1] |

| Transient Sodium Current (INa,T) | 21.17 ± 4.51 | Guinea Pig Ventricular Myocytes | [1] |

| hERG (IKr) | 273 ± 34 | Not Specified | [1] |

| Kv1.5 (IKur) | >200 (20.6% inhibition at 200 μM) | Not Specified | [1] |

Effects on Cardiac Action Potential Duration

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's effects on cardiac repolarization.

Whole-Cell Patch-Clamp Recordings in Isolated Ventricular Myocytes

This technique is employed to measure ionic currents (INa,L, INa,T, Ik) and action potentials in single cardiac cells.

a. Myocyte Isolation:

-

Guinea pigs are euthanized in accordance with institutional animal care guidelines.

-

Hearts are rapidly excised and mounted on a Langendorff apparatus for retrograde perfusion with a Ca2+-free Tyrode's solution containing collagenase to digest the extracellular matrix.

-

The ventricles are then minced and gently agitated to release individual myocytes.

-

The isolated cells are stored in a high-K+ solution at 4°C until use.

b. Recording Solutions:

-

External (Tyrode's) Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.

-

Pipette (Internal) Solution (in mM): 120 K-aspartate, 20 KCl, 1 MgCl2, 5 Mg-ATP, 10 HEPES, 10 EGTA. The pH is adjusted to 7.2 with KOH.

c. Voltage-Clamp Protocol for Late Sodium Current (INa,L):

-

A holding potential of -120 mV is maintained.

-

A 500 ms depolarizing pulse to -20 mV is applied to inactivate the transient sodium current and elicit the late sodium current.

-

The late sodium current is measured as the mean current during the final 100 ms of the depolarizing pulse.

d. Voltage-Clamp Protocol for hERG Current (IKr):

-

A holding potential of -80 mV is maintained.

-

A 2-second depolarizing pulse to +20 mV is applied to activate the hERG channels.

-

The membrane is then repolarized to -50 mV for 2 seconds to record the characteristic tail current.

e. Current-Clamp Protocol for Action Potential Duration (APD):

-

The amplifier is switched to current-clamp mode (I=0).

-

Action potentials are elicited by injecting brief (2-4 ms) suprathreshold depolarizing current pulses at a frequency of 1 Hz.

-

Changes in action potential morphology, including APD at 50% (APD50) and 90% (APD90) repolarization, are recorded before and after the application of GFA.

Data Analysis

a. IC50 Determination:

-

Concentration-response curves are generated by plotting the percentage of current inhibition against the logarithm of the GFA concentration.

-

The data are then fitted to the Hill equation to determine the IC50 value, which represents the concentration of GFA required to inhibit the current by 50%.

b. Analysis of Action Potential Parameters:

-

APD50 and APD90 are measured from the recorded action potential waveforms.

-

The percentage change in APD in the presence of different concentrations of GFA is calculated relative to the baseline values.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of this compound on cardiac repolarization is the direct blockade of specific ion channels. There is currently no evidence to suggest the involvement of indirect signaling pathways, such as modulation of protein kinases or G-protein coupled receptors, in the immediate electrophysiological effects of GFA.

Direct Ion Channel Inhibition by this compound

The following diagram illustrates the direct interaction of GFA with cardiac ion channels, leading to the modulation of the action potential.

Caption: Mechanism of this compound on cardiac ion channels.

Experimental Workflow for Assessing GFA's Electrophysiological Effects

The logical flow of experiments to characterize the impact of this compound on cardiac repolarization is depicted below.

Caption: Experimental workflow for GFA electrophysiology studies.

Conclusion

This compound exerts its antiarrhythmic effects primarily through the selective inhibition of the late sodium current (INa,L). Its significantly lower potency for the hERG channel suggests a reduced risk of inducing Torsades de Pointes, a critical safety concern in the development of antiarrhythmic drugs. The detailed experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the therapeutic potential and cardiac safety profile of this compound and related compounds. The direct interaction with specific ion channels, without apparent involvement of complex signaling cascades, simplifies the mechanistic understanding and facilitates targeted drug design efforts.

References

- 1. Antiarrhythmic ionic mechanism of this compound--Selective inhibition of late sodium current in isolated ventricular myocytes from guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Inhibition of guan-fu base A on delayed rectifier current (Ik) in guinea pig ventricular myocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of Guanfu Base A and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the biological activities of Guanfu base A (GFA), a diterpenoid alkaloid isolated from Aconitum coreanum.[1][2] Known primarily for its antiarrhythmic properties, GFA's mechanism of action and the activities of its related compounds are of significant interest for therapeutic development. This guide details its molecular targets, summarizes quantitative data, provides key experimental protocols, and visualizes relevant biological pathways and workflows.

Core Biological Activity of this compound

This compound is recognized as a Class I antiarrhythmic drug.[1] Its primary therapeutic effect stems from its selective inhibition of specific ion channels involved in the cardiac action potential. Furthermore, GFA interacts with metabolic enzymes, which has implications for its pharmacokinetic profile and potential drug-drug interactions.

Mechanism of Action: Ion Channel Modulation

The principal antiarrhythmic mechanism of GFA is its selective and concentration-dependent inhibition of the late sodium current (INa,L) .[1][3] This current is crucial in the repolarization phase of the cardiac action potential, and its enhancement is linked to certain arrhythmias. GFA shows significantly higher potency for the late sodium current compared to the peak transient sodium current (INa,T).

GFA also exhibits inhibitory effects on other cardiac ion channels, though with much lower potency. It has a slight blocking effect on the hERG potassium current (IhERG) and the Kv1.5 potassium current (IKv1.5), which are involved in cardiac repolarization. The marked difference in inhibitory concentrations underscores the selectivity of GFA for the late sodium channel.

Interaction with Cytochrome P450 Enzymes

This compound is a potent inhibitor of the cytochrome P450 isoform CYP2D6 in humans, monkeys, and dogs. It acts as a noncompetitive inhibitor of human CYP2D6. This specific inhibition suggests a potential for clinically significant drug-drug interactions when GFA is co-administered with other drugs metabolized by this enzyme. In contrast, GFA shows no significant inhibitory activity on mouse or rat CYP2D isoforms, nor on human recombinant CYP1A2, 2A6, 2C8, 2C19, 3A4, or 3A5.

Anti-inflammatory and Other Activities

Beyond its cardiovascular effects, GFA has been reported to possess anti-inflammatory and analgesic properties. Studies on related compounds from Aconitum coreanum suggest that these effects may be mediated through the suppression of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. Another related compound, Guan-fu Base Y, has been shown to inhibit LPS-induced nitric oxide production and is a potent inhibitor of the NF-κB signaling pathway. Furthermore, extracts from Aconitum coreanum have demonstrated protective effects against cerebral ischemia, potentially via the PI3K/Akt and KEAP1/NRF2 pathways.

Quantitative Data on Biological Activity

The following tables summarize the key quantitative data regarding the inhibitory activities of this compound.

Table 1: Inhibitory Activity of this compound on Cardiac Ion Channels

| Target Ion Channel | Parameter | Value (µmol/L) | Species | Reference |

| Late Sodium Current (INa,L) | IC50 | 1.57 ± 0.14 | Guinea Pig | |

| Transient Sodium Current (INa,T) | IC50 | 21.17 ± 4.51 | Guinea Pig | |

| hERG Current (IhERG) | IC50 | 273 ± 34 | Guinea Pig | |

| Kv1.5 Current (IKv1.5) | % Inhibition | 20.6% at 200 µmol/L | Guinea Pig |

Table 2: Inhibitory Activity of this compound on Cytochrome P450 (CYP) Isoforms

| CYP Isoform | Parameter | Value (µM) | System | Reference |

| Human CYP2D6 | Ki | 1.20 ± 0.33 | Human Liver Microsomes | |

| Human rCYP2D6 | Ki | 0.37 ± 0.16 | Recombinant Human Form | |

| Monkey CYP2D | Ki | 0.38 ± 0.12 | Monkey Liver Microsomes | |

| Dog CYP2D | Ki | 2.4 ± 1.3 | Dog Liver Microsomes |

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

Protocol: Whole-Cell Patch Clamp for Ion Channel Analysis

This protocol is used to measure the effect of GFA on INa,L, INa,T, and IhERG currents.

Objective: To quantify the inhibitory effect of this compound on specific cardiac ion channels.

Principle: The whole-cell patch clamp technique allows for the precise measurement of ionic currents across the cell membrane by controlling the membrane potential. Specific voltage protocols are applied to isolate and record the current flowing through the channels of interest.

Methodology:

-

Cell Preparation: Use a cell line stably expressing the human channel of interest (e.g., Nav1.5 for sodium channels, hERG for potassium channels) or isolated primary cells like guinea pig ventricular myocytes.

-

Electrode and Solution Preparation:

-

Prepare an internal (pipette) solution and an external (bath) solution with appropriate ionic compositions to isolate the target current.

-

Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

-

-

Cell Clamping and Recording:

-

Position a micropipette onto a single cell to form a high-resistance seal (giga-seal).

-

Rupture the cell membrane patch under the pipette to achieve the whole-cell configuration.

-

Apply a specific voltage-clamp protocol through the amplifier to elicit and record the desired ionic current (e.g., a series of depolarizing voltage steps).

-

-

Compound Application:

-

After obtaining a stable baseline recording, perfuse the bath solution containing various concentrations of this compound onto the cell.

-

Record the current at each concentration until a steady-state effect is observed.

-

-

Data Analysis:

-

Measure the peak amplitude of the current at each GFA concentration.

-

Calculate the percentage of inhibition relative to the control (baseline) current.

-

Plot the percentage of inhibition against the logarithm of GFA concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Protocol: CYP2D6 Inhibition Fluorometric Assay

This protocol describes a high-throughput method to screen for GFA's inhibitory activity on CYP2D6.

Objective: To determine the IC50 value of this compound for CYP2D6 inhibition.

Principle: This assay uses a specific, non-fluorescent substrate that is metabolized by CYP2D6 into a highly fluorescent product. The rate of fluorescence generation is directly proportional to enzyme activity. An inhibitor like GFA will reduce this rate.

Methodology:

-

Reagent Preparation:

-

Prepare an assay buffer, recombinant human CYP2D6 microsomes, a CYP2D6-specific fluorescent probe substrate, and an NADPH generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Prepare a concentrated stock solution of GFA in a suitable solvent (e.g., DMSO) and create serial dilutions. A known CYP2D6 inhibitor (e.g., quinidine) should be used as a positive control.

-

-

Assay Procedure:

-

In an opaque 96-well plate, add the assay buffer, recombinant CYP2D6 microsomes, and GFA at various concentrations.

-

Pre-incubate the plate at 37°C for 10 minutes to allow the compound to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the CYP2D6 substrate and the NADPH generating system to each well.

-

-

Data Acquisition:

-

Immediately measure the fluorescence in kinetic mode for 30-60 minutes at 37°C using a fluorescence microplate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Determine the reaction rate (slope of the fluorescence vs. time curve) for each GFA concentration.

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the GFA concentration and fit the data to determine the IC50 value.

-

Protocol: General Cell Viability (MTT) Assay

This protocol serves as a preliminary screen for assessing the general cytotoxicity of GFA and its analogs.

Objective: To evaluate the effect of this compound on the metabolic activity and viability of cells.

Principle: The MTT assay is a colorimetric method where NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Seed cells (e.g., HEK293, H9c2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of GFA in the culture medium. Replace the old medium with the medium containing different concentrations of GFA and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: Add MTT solution to each well and incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, visualize key molecular pathways and experimental workflows related to this compound.

Caption: Molecular targets of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound, an antiarrhythmic alkaloid of Aconitum coreanum, Is a CYP2D6 inhibitor of human, monkey, and dog isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiarrhythmic ionic mechanism of this compound--Selective inhibition of late sodium current in isolated ventricular myocytes from guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Guanfu Base A: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Novel Diterpenoid Alkaloid for Antiarrhythmic Applications

Guanfu base A (GFA), a C20-diterpenoid alkaloid isolated from the traditional Chinese medicine Guan-Fu, has emerged as a promising antiarrhythmic agent. Its unique pharmacological profile, characterized by a selective inhibition of the late sodium current (INa,L), has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into its mechanism of action, present quantitative data on its biological activities, detail relevant experimental protocols, and visualize key pathways to facilitate a deeper understanding of this potent compound.

Core Concepts: Mechanism of Action

This compound's primary antiarrhythmic effect is attributed to its potent and selective inhibition of the late component of the cardiac sodium current (INa,L) over the peak transient current (INa,T).[1][2] This selective blockade is a key therapeutic advantage, as an enhanced late sodium current is implicated in the pathophysiology of various arrhythmias. Additionally, GFA has been shown to interact with other cardiac ion channels, albeit with lower potency, including the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1][2] Beyond its effects on ion channels, GFA is also a notable noncompetitive inhibitor of the cytochrome P450 enzyme CYP2D6, a crucial consideration for potential drug-drug interactions.[3]

Quantitative Analysis: Biological Activity of this compound and Analogs

The following tables summarize the key quantitative data from electrophysiological and enzymatic assays, providing a clear comparison of the activity of this compound and its related analog, Guanfu base G.

Table 1: Inhibitory Activity of this compound on Cardiac Ion Channels

| Ion Channel | Cell Type | IC50 (µM) |

| Late Sodium Current (INa,L) | Guinea pig ventricular myocytes | 1.57 ± 0.14 |

| Transient Sodium Current (INa,T) | Guinea pig ventricular myocytes | 21.17 ± 4.51 |

| hERG Potassium Current | Not Specified | 273 ± 34 |

| Kv1.5 Potassium Current | Not Specified | >200 (20.6% inhibition at 200 µM) |

Table 2: Comparative Inhibitory Activity of this compound and Guanfu Base G on hERG Channels

| Compound | Ion Channel | IC50 (µM) | Test System |

| This compound (GFA) | hERG (Kv11.1) | 273 | Not Specified |

| Guanfu base G (GFG) | hERG (Kv11.1) | 17.9 | HEK293 Cells |

Table 3: Inhibitory Activity of this compound on Cytochrome P450 2D6 (CYP2D6)

| System | Probe Substrate | Inhibition Type | Ki (µM) |

| Human Liver Microsomes (HLMs) | Dextromethorphan | Noncompetitive | 1.20 ± 0.33 |

| Recombinant Human CYP2D6 (rCYP2D6) | (+)-Bufuralol | Noncompetitive | 0.37 ± 0.16 |

| Monkey Liver Microsomes | Dextromethorphan | Competitive | 0.38 ± 0.12 |

| Dog Liver Microsomes | Dextromethorphan | Competitive | 2.4 ± 1.3 |

Structure-Activity Relationship Insights

While a comprehensive library of this compound analogs with corresponding antiarrhythmic activity data is not extensively available in the public literature, a key SAR insight can be drawn from the comparison of this compound (GFA) and Guanfu base G (GFG). GFG, a structurally related diterpenoid alkaloid, exhibits significantly more potent inhibition of the hERG potassium channel (IC50 = 17.9 µM) compared to GFA (IC50 = 273 µM). This substantial difference in activity highlights the sensitivity of the hERG channel to structural modifications on the Guanfu base scaffold. The structural distinctions between GFA and GFG, which account for this potency differential, are crucial for guiding future analog design aimed at minimizing hERG liability while retaining or enhancing the desired sodium channel blockade.

Broader studies on C19 and C20-diterpenoid alkaloids suggest that modifications at various positions of the core structure, such as at C-1, C-8, C-14, and the nitrogen atom within the heterocyclic ring system, can significantly impact biological activity, including cardiac effects. For instance, the nature and orientation of substituent groups at these positions can influence the affinity and selectivity for different ion channels.

Experimental Protocols

The primary experimental technique for characterizing the electrophysiological effects of this compound and its analogs is the whole-cell patch clamp technique. This method allows for the direct measurement of ionic currents across the cell membrane of isolated cardiomyocytes or cell lines expressing specific ion channels.

Protocol for Recording Late (INa,L) and Transient (INa,T) Sodium Currents

1. Cell Preparation:

-

Ventricular myocytes are enzymatically isolated from guinea pig hearts.

-

Alternatively, human embryonic kidney (HEK293) cells stably expressing the human cardiac sodium channel (Nav1.5) can be used.

2. Solutions:

-

External (Bath) Solution (in mM): Appropriate concentrations of NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4. To isolate sodium currents, other ionic currents are blocked using specific inhibitors (e.g., CdCl2 for calcium currents, and CsCl replacing KCl for potassium currents).

-

Internal (Pipette) Solution (in mM): Typically contains CsF or CsCl, NaCl, EGTA, HEPES, and Mg-ATP, with the pH adjusted to 7.2.

3. Electrophysiological Recording:

-

A glass micropipette with a resistance of 2-5 MΩ is filled with the internal solution and brought into contact with a single cell to form a high-resistance seal (giga-seal).

-

The cell membrane under the pipette tip is ruptured by gentle suction to achieve the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential of approximately -100 mV to ensure the availability of sodium channels.

4. Voltage-Clamp Protocols:

-

To elicit INa,T: A short (e.g., 50 ms) depolarizing pulse to around -20 mV is applied from the holding potential. The peak inward current is measured as INa,T.

-

To elicit INa,L: A longer depolarizing pulse (e.g., 300-500 ms) to a similar potential (e.g., -20 mV) is applied. The sustained inward current measured towards the end of this pulse represents INa,L.

5. Data Analysis:

-

The effects of different concentrations of this compound are determined by perfusing the cells with the external solution containing the compound.

-

The concentration-response curve is generated by plotting the percentage of current inhibition against the drug concentration, and the IC50 value is calculated using a Hill fit.

Visualizing the Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflow.

Caption: this compound's primary mechanism of antiarrhythmic action.

References

- 1. Antiarrhythmic ionic mechanism of this compound--Selective inhibition of late sodium current in isolated ventricular myocytes from guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound, an antiarrhythmic alkaloid of Aconitum coreanum, Is a CYP2D6 inhibitor of human, monkey, and dog isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Effects of Guanfu base A on Cell Lines: A Technical Guide and Framework for Future Research

Disclaimer: This document serves as a technical guide summarizing the currently available in-vitro data on Guanfu base A (GFA) and provides a hypothetical framework for investigating its potential anti-cancer effects. As of the latest literature review, there is a significant lack of research on the specific effects of this compound on cancer cell lines. The anti-cancer data, experimental protocols, and signaling pathways described herein are therefore presented as a scientifically-grounded proposal for future research, based on the known activities of related compounds.

Introduction

This compound (GFA) is a diterpenoid alkaloid isolated from the plant Aconitum coreanum.[1] It is primarily recognized for its antiarrhythmic properties and is under clinical investigation for this indication.[1][2] Despite the extensive research into its cardiovascular effects, the in-vitro activities of GFA on various cell lines, particularly in the context of oncology, remain largely unexplored. This guide aims to consolidate the existing in-vitro data for GFA and to provide a comprehensive, albeit hypothetical, roadmap for researchers and drug development professionals interested in exploring its potential as an anti-cancer agent.

Known In-Vitro Effects of this compound

The primary documented in-vitro effects of GFA revolve around its antiarrhythmic and metabolic enzyme-inhibiting activities.

GFA exhibits its antiarrhythmic effects by selectively inhibiting cardiac ion channels. Specifically, it shows a concentration-dependent inhibition of the late sodium current (INa,L) with a significantly lower IC50 value compared to its effect on the transient sodium current (INa,T).[3] It also inhibits the hERG potassium current (IhERG), though at much higher concentrations.[3]

GFA is a potent and specific noncompetitive inhibitor of CYP2D6 in human liver microsomes. This is a critical consideration for potential drug-drug interactions. Its inhibitory effects on other CYP isoforms are minimal.

Quantitative Data on Known In-Vitro Effects

The following table summarizes the available quantitative data for the known in-vitro effects of this compound.

| Parameter | System/Cell Line | Value | Reference |

| IC50 (INa,L) | Guinea pig ventricular myocytes | 1.57 ± 0.14 µM | |

| IC50 (INa,T) | Guinea pig ventricular myocytes | 21.17 ± 4.51 µM | |

| IC50 (IhERG) | HEK293 cells | 273 ± 34 µM | |

| Ki (CYP2D6) | Human liver microsomes (HLMs) | 1.20 ± 0.33 µM | |

| Ki (rCYP2D6) | Human recombinant CYP2D6 | 0.37 ± 0.16 µM | |

| Ki (CYP2D) | Monkey microsomes | 0.38 ± 0.12 µM | |

| Ki (CYP2D) | Dog microsomes | 2.4 ± 1.3 µM |

Proposed Framework for Investigating Anti-Cancer Effects

Based on the known anti-proliferative and pro-apoptotic effects of other Aconitum alkaloids and various natural products, a hypothetical investigation into the anti-cancer properties of GFA is proposed. This framework outlines the key experiments and potential signaling pathways to be explored.

The following diagram illustrates a general workflow for the in-vitro evaluation of this compound's anti-cancer potential.

The following tables present hypothetical data that could be generated from the proposed experiments.

Table 2: Hypothetical IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| MCF-7 | Breast Cancer | 15.5 |

| A549 | Lung Cancer | 22.8 |

| HeLa | Cervical Cancer | 18.2 |

| HCT116 | Colon Cancer | 25.1 |

Table 3: Hypothetical Effect of this compound on Apoptosis and Cell Cycle in MCF-7 Cells

| Treatment | Concentration (µM) | Apoptotic Cells (%) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | 0 | 5.2 ± 0.8 | 65.4 ± 2.1 | 20.1 ± 1.5 | 14.5 ± 1.2 |

| GFA | 10 | 25.8 ± 2.5 | 75.2 ± 3.0 | 15.3 ± 1.8 | 9.5 ± 0.9 |

| GFA | 20 | 45.1 ± 3.1 | 50.6 ± 2.7 | 12.8 ± 1.3 | 36.6 ± 2.5 |

Detailed Experimental Protocols

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x103 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

Cell Treatment: Seed cells in a 6-well plate and treat with GFA at selected concentrations (e.g., IC50 and 2x IC50) for 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.

-

Fixation: Resuspend the harvested cells in cold 70% ethanol and fix overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a PI staining solution containing RNase A.

-

Incubation: Incubate for 30 minutes in the dark at room temperature.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Protein Extraction: Treat cells with GFA, lyse the cells in RIPA buffer, and quantify the protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Caspase-3, Akt, p-Akt, ERK, p-ERK, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Potential Signaling Pathways

Natural products often exert their anti-cancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. The following diagrams illustrate hypothetical signaling pathways that could be investigated for their involvement in the effects of this compound.

Conclusion and Future Directions

While this compound is a well-characterized antiarrhythmic agent and a potent CYP2D6 inhibitor, its potential as an anti-cancer agent remains an open area of investigation. The framework presented in this guide provides a logical and comprehensive approach to exploring the in-vitro anti-cancer effects of GFA. Future research should focus on systematic screening across diverse cancer cell lines, followed by in-depth mechanistic studies to elucidate the signaling pathways involved in its potential anti-proliferative and pro-apoptotic activities. Such studies will be crucial in determining the therapeutic potential of this compound in oncology.

References

- 1. This compound, an antiarrhythmic alkaloid of Aconitum coreanum, Is a CYP2D6 inhibitor of human, monkey, and dog isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Effects of guan-fu base a on experimental cardiac arrhythmias and myocardial contractility] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiarrhythmic ionic mechanism of this compound--Selective inhibition of late sodium current in isolated ventricular myocytes from guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

Guanfu Base A as a Cytochrome P450 2D6 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanfu base A (GFA), a diterpenoid alkaloid isolated from Aconitum coreanum, is an emerging antiarrhythmic agent.[1] This technical guide provides a comprehensive overview of the inhibitory effects of this compound on cytochrome P450 2D6 (CYP2D6), a critical enzyme in drug metabolism. A thorough understanding of this interaction is paramount for predicting potential drug-drug interactions and ensuring the safe clinical application of GFA. This document summarizes key quantitative data on the inhibition of CYP2D6 by GFA, details the experimental methodologies used in these assessments, and provides visual representations of the metabolic pathways and experimental workflows. The findings indicate that GFA is a potent and specific inhibitor of CYP2D6 in humans.[1]

Introduction to this compound and CYP2D6

This compound is a novel heterocyclic antiarrhythmic drug that has undergone clinical trials in China.[1] As with any new chemical entity, a comprehensive evaluation of its pharmacokinetic profile, including its potential to inhibit major drug-metabolizing enzymes, is essential.

Cytochrome P450 2D6 (CYP2D6) is a key enzyme in the extensive family of cytochrome P450 monooxygenases. It is responsible for the metabolism of approximately 25% of clinically used drugs, including many antiarrhythmics, antidepressants, and beta-blockers. Inhibition of CYP2D6 can lead to elevated plasma concentrations of co-administered drugs that are substrates of this enzyme, potentially resulting in adverse drug reactions. Therefore, the characterization of GFA's inhibitory effect on CYP2D6 is a critical aspect of its drug development program.

Quantitative Analysis of CYP2D6 Inhibition by this compound

In vitro studies have demonstrated that this compound is a potent inhibitor of CYP2D6. The inhibitory potential of GFA has been quantified using various experimental systems, including human liver microsomes (HLMs) and recombinant human CYP2D6 enzyme (rCYP2D6). The key quantitative parameters are summarized in the table below.

| System | Species | Inhibition Parameter (Ki) | Value (μM) | Type of Inhibition | Probe Substrate |

| Human Liver Microsomes (HLMs) | Human | Ki | 1.20 ± 0.33 | Noncompetitive | Dextromethorphan |

| Recombinant CYP2D6 (rCYP2D6) | Human | Ki | 0.37 ± 0.16 | Noncompetitive | (+)-Bufuralol |

| Liver Microsomes | Monkey | Ki | 0.38 ± 0.12 | Competitive | Dextromethorphan |

| Liver Microsomes | Dog | Ki | 2.4 ± 1.3 | Competitive | Dextromethorphan |

| Liver Microsomes | Mouse | - | No inhibitory activity | - | Dextromethorphan |

| Liver Microsomes | Rat | - | No inhibitory activity | - | Dextromethorphan |

Data sourced from: Sun et al., 2015[1]

Notably, GFA exhibits a noncompetitive inhibition mechanism in human systems, while it acts as a competitive inhibitor in monkey and dog liver microsomes.[1]

Specificity of this compound

Further studies have highlighted the specificity of GFA as a CYP2D6 inhibitor. GFA did not show any significant inhibitory activity against other major human recombinant CYP isoforms, including CYP1A2, CYP2A6, CYP2C8, CYP2C19, CYP3A4, or CYP3A5. A slight inhibition was observed for CYP2B6 and CYP2E1.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments to characterize the inhibitory effects of this compound on CYP2D6.

In Vitro CYP2D6 Inhibition Assay in Human Liver Microsomes

-

Objective: To determine the inhibitory potency (Ki) and mechanism of GFA on CYP2D6 in a complex, physiologically relevant in vitro system.

-

Materials:

-

Pooled human liver microsomes (HLMs)

-

This compound (GFA)

-

CYP2D6 probe substrate: Dextromethorphan

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate buffer

-

-

Procedure:

-

A pre-incubation mixture containing HLMs, dextromethorphan at various concentrations, and GFA at several concentrations in potassium phosphate buffer is prepared.

-

The reaction is initiated by the addition of the NADPH regenerating system.

-

The mixture is incubated at 37°C for a specified time.

-

The reaction is terminated by the addition of a quenching solvent (e.g., ice-cold acetonitrile).

-

The formation of the metabolite, dextrorphan, is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Enzyme kinetic parameters (Km and Vmax) are determined in the absence and presence of GFA.

-

The type of inhibition and the inhibition constant (Ki) are determined by analyzing the data using graphical methods (e.g., Dixon or Lineweaver-Burk plots) and nonlinear regression analysis.

-

In Vitro CYP2D6 Inhibition Assay with Recombinant Enzyme

-

Objective: To confirm the direct inhibitory effect of GFA on the CYP2D6 enzyme in a simplified system devoid of other metabolizing enzymes.

-

Materials:

-

Recombinant human CYP2D6 (rCYP2D6) co-expressed with cytochrome P450 reductase

-

This compound (GFA)

-

CYP2D6 probe substrate: (+)-Bufuralol

-

NADPH

-

Potassium phosphate buffer

-

-

Procedure:

-

The experimental setup is similar to the HLM assay, but with rCYP2D6 instead of HLMs.

-

The probe substrate used is (+)-bufuralol.

-

The reaction is initiated by the addition of NADPH.

-

Following incubation and termination, the formation of the metabolite, 1'-hydroxybufuralol, is quantified.

-

Data analysis is performed as described for the HLM assay to determine the Ki and mechanism of inhibition.

-

In Vivo CYP2D6 Inhibition Study in Beagle Dogs

-

Objective: To assess the in vivo relevance of the in vitro findings by evaluating the effect of GFA on the pharmacokinetics of a CYP2D6 substrate.

-

Animal Model: Beagle dogs

-

Procedure:

-

A baseline pharmacokinetic profile of the CYP2D6 probe substrate, dextromethorphan, is established in the dogs.

-

The dogs are then pre-treated with an intravenous injection of GFA.

-

Following GFA administration, dextromethorphan (2 mg/mL) is administered intravenously.

-

Blood samples are collected at various time points.

-

Plasma concentrations of dextromethorphan and its CYP2D6-mediated metabolite, dextrorphan, are measured.

-

Pharmacokinetic parameters, including the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) of dextrorphan, are calculated and compared to the baseline values.

-

-

Results: Pre-treatment with GFA resulted in a significant reduction in CYP2D metabolic activity. The Cmax of dextrorphan was reduced to one-third, and the AUC was halved compared to the saline-treated control group.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key concepts and processes described in this guide.

Figure 1: Mechanism of noncompetitive inhibition of CYP2D6 by this compound.

Figure 2: General experimental workflow for in vitro CYP2D6 inhibition assays.

Figure 3: Workflow for the in vivo assessment of CYP2D6 inhibition in beagle dogs.

Conclusion and Implications for Drug Development

The available data strongly indicate that this compound is a potent and specific noncompetitive inhibitor of human CYP2D6. This has significant implications for the clinical development and use of GFA. Co-administration of GFA with drugs that are primarily metabolized by CYP2D6 may lead to clinically significant drug-drug interactions, resulting in increased plasma concentrations and potential toxicity of the co-administered drug.

Therefore, it is recommended that:

-

In vitro and in vivo drug interaction studies be conducted with relevant CYP2D6 substrates during the clinical development of this compound.

-

Caution should be exercised when prescribing GFA to patients who are also taking CYP2D6 substrates.

-

Therapeutic drug monitoring of co-administered CYP2D6 substrates may be warranted in certain clinical scenarios.

This technical guide provides a foundational understanding of the interaction between this compound and CYP2D6, which is crucial for guiding further research and ensuring the safe and effective use of this promising antiarrhythmic agent.

References

Preclinical Data Summary for Guanfu Base A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanfu base A (GFA) is a C20-diterpenoid alkaloid isolated from the root of Aconitum coreanum. It has garnered significant interest as a potential therapeutic agent, primarily for its antiarrhythmic properties. This technical guide provides a comprehensive summary of the available preclinical data for this compound, focusing on its pharmacodynamics, mechanism of action, and pharmacokinetic profile. The information is presented to support further research and development of this compound.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is its modulation of cardiac ion channels, which underlies its antiarrhythmic activity. Additionally, GFA has been shown to be a potent inhibitor of the cytochrome P450 enzyme CYP2D6.

Cardiac Ion Channel Activity

This compound exhibits a selective inhibitory effect on the late sodium current (INa,L) over the transient sodium current (INa,T). This selectivity is a key feature of its antiarrhythmic profile. It also inhibits other cardiac ion channels, including the human Ether-à-go-go-Related Gene (hERG) potassium channel and the Kv1.5 potassium channel.

Table 1: In Vitro Inhibitory Activity of this compound on Cardiac Ion Channels

| Ion Channel | IC50 (μmol/L) | Test System | Reference |

| Late Sodium Current (INa,L) | 1.57 ± 0.14 | Guinea pig ventricular myocytes | [1] |

| Transient Sodium Current (INa,T) | 21.17 ± 4.51 | Guinea pig ventricular myocytes | [1] |

| hERG (IKr) | 273 ± 34 | HEK293 cells expressing hERG | [1] |

| Kv1.5 (IKur) | > 200 (20.6% inhibition at 200 μmol/L) | Not specified | [1] |

Enzyme Inhibition

This compound is a potent and specific inhibitor of CYP2D6, a key enzyme in drug metabolism. This suggests a high potential for drug-drug interactions with substrates of this enzyme.

Table 2: In Vitro Inhibitory Activity of this compound on Cytochrome P450 Isoforms

| CYP Isoform | Inhibition Constant (Ki) (μM) | Test System | Inhibition Type | Reference |

| Human CYP2D6 | 1.20 ± 0.33 | Human Liver Microsomes (HLMs) | Noncompetitive | [2] |

| Human CYP2D6 (recombinant) | 0.37 ± 0.16 | Recombinant human CYP2D6 | Noncompetitive | |

| Monkey CYP2D | 0.38 ± 0.12 | Monkey Liver Microsomes | Competitive | |

| Dog CYP2D | 2.4 ± 1.3 | Dog Liver Microsomes | Competitive | |

| Human CYP1A2, 2A6, 2C8, 2C19, 3A4, 3A5 | No significant inhibition | Recombinant human enzymes | - | |

| Human CYP2B6, 2E1 | Slight inhibition | Recombinant human enzymes | - |

Mechanism of Action

The primary antiarrhythmic mechanism of this compound is attributed to its selective inhibition of the late sodium current (INa,L). An enhanced late sodium current is implicated in the pathophysiology of certain arrhythmias. By inhibiting this current, GFA is thought to shorten the action potential duration and suppress arrhythmogenic activity.

Mechanism of Action of this compound on the Late Sodium Current.

Pharmacokinetics

Pharmacokinetic data for this compound itself is limited in the public domain. However, a study on its active metabolite, Guanfu base I (GFI), in Sprague-Dawley rats provides some insights.

Table 3: Pharmacokinetic Parameters of Guanfu base I in Rats

| Parameter | Value | Route of Administration | Reference |

| Terminal Elimination Half-life (t1/2) | 2.49 h | Intravenous | |

| Total Plasma Clearance (CL) | 1.46 L/h/kg | Intravenous | |

| Time to Maximum Concentration (Tmax) | 0.5 h | Oral | |

| Absolute Bioavailability (F) | 71.31% | Oral |

Experimental Protocols

Whole-Cell Patch Clamp Assay for Cardiac Ion Currents

This technique is used to measure the inhibitory effect of this compound on various cardiac ion channels.

-

Cell Preparation: Guinea pig ventricular myocytes or human embryonic kidney (HEK293) cells stably expressing the ion channel of interest (e.g., Nav1.5 for sodium currents, hERG for IKr) are used.

-

Recording: Ionic currents are recorded using the whole-cell patch-clamp technique.

-

Voltage Protocols:

-

INa,L: Cells are held at a holding potential of -90 mV. A depolarizing pulse to -20 mV for 200 ms is applied to elicit the late sodium current.

-

INa,T: Cells are held at -90 mV and depolarized to -40 mV for 50 ms to measure the peak transient current.

-

IhERG: A depolarizing pulse to +20 mV for 1 s from a holding potential of -80 mV is used, followed by a repolarizing step to -50 mV to record the tail current.

-

-

Data Analysis: The concentration-response curves are generated by measuring the current inhibition at various concentrations of this compound to determine the IC50 values.

Experimental Workflow for Whole-Cell Patch Clamp Assay.

CYP2D6 Inhibition Assay

The inhibitory potential of this compound on CYP2D6 is assessed using human liver microsomes or recombinant enzymes.

-

Test System: Human liver microsomes (HLMs) or recombinant human CYP2D6 enzyme.

-

Substrate: A known CYP2D6 substrate, such as dextromethorphan or bufuralol, is used.

-

Incubation: The substrate and various concentrations of this compound are incubated with the enzyme system in the presence of an NADPH-generating system to initiate the metabolic reaction.

-

Analysis: The formation of the metabolite is quantified using liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The inhibition constant (Ki) and the mode of inhibition (e.g., competitive, noncompetitive) are determined by analyzing the reaction rates at different substrate and inhibitor concentrations.

References

Guanfu Base A: A Deep Dive into its Inhibitory Effects on Pro-Inflammatory Signaling Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Guanfu base A (GFA) is a C20-diterpenoid alkaloid isolated from the lateral root of Aconitum coreanum. While traditionally recognized for its antiarrhythmic properties, emerging evidence highlights its potential as a potent anti-inflammatory agent. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, with a specific focus on its impact on key pro-inflammatory signaling pathways. The information presented herein is intended to support further research and drug development efforts in the field of inflammation.

Quantitative Data Summary

The anti-inflammatory activity of this compound has been demonstrated in a preclinical model of rheumatoid arthritis. The following table summarizes the key quantitative findings from a study utilizing a collagen-induced arthritis (CIA) model in rats.

| Parameter | Model | Treatment Groups (GFA) | Key Findings | Reference |

| Paw Swelling & Arthritic Index | Collagen-Induced Arthritis (CIA) in rats | 1, 2, and 4 mg/kg (intragastric administration) | Significant, dose-dependent amelioration of clinical symptoms of arthritis. | [1] |

| Pro-inflammatory Cytokine Levels (Serum and Joint Tissues) | CIA in rats | 1, 2, and 4 mg/kg | Markedly reduced levels of Tumor Necrosis Factor-α (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). | [1] |

| NF-κB Activation (Joint Tissues) | CIA in rats | 1, 2, and 4 mg/kg | Suppressed activation of Nuclear Factor-kappa B (NF-κB). | [1] |

| MAPK Phosphorylation (Joint Tissues) | CIA in rats | 1, 2, and 4 mg/kg | Suppressed phosphorylation of p38, Extracellular signal-Regulated Kinase (ERK), and c-Jun N-terminal Kinase (JNK). | [1] |

Experimental Protocols

The following section details the methodologies employed in the key study investigating the anti-inflammatory effects of this compound.

Collagen-Induced Arthritis (CIA) Rat Model

A widely accepted preclinical model for rheumatoid arthritis was utilized to evaluate the in vivo efficacy of this compound.

-

Animal Model: Male Wistar rats.

-

Induction of Arthritis:

-

An initial immunization is performed with an emulsion of bovine type II collagen and complete Freund's adjuvant, administered intradermally at the base of the tail.

-

A booster immunization of bovine type II collagen in incomplete Freund's adjuvant is administered on day 21 after the primary immunization.

-

-

Treatment: this compound was administered intragastrically at doses of 1, 2, and 4 mg/kg daily, starting from the day of the booster immunization.

-

Assessment of Arthritis:

-

Clinical Scoring: The severity of arthritis in each paw is monitored and scored based on erythema, swelling, and ankylosis.

-

Paw Volume Measurement: Paw swelling is quantified using a plethysmometer.

-

-

Biochemical Analysis:

-

Cytokine Measurement: Levels of TNF-α, IL-1β, and IL-6 in serum and homogenized joint tissues are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Western Blot Analysis: Protein extracts from joint tissues are used to determine the activation of NF-κB (e.g., phosphorylation of p65) and the phosphorylation status of MAPK pathway components (p-p38, p-ERK, p-JNK) via Western blotting.

-

Core Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by targeting at least two critical pro-inflammatory signaling cascades: the NF-κB pathway and the MAPK pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.

In a resting state, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β, or lipopolysaccharide [LPS]), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκB proteins, targeting them for ubiquitination and subsequent proteasomal degradation. The degradation of IκB releases NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, thereby initiating their transcription.

This compound has been shown to suppress the activation of the NF-κB pathway in the joint tissues of rats with collagen-induced arthritis[1]. This inhibition likely contributes to the observed reduction in the production of the pro-inflammatory cytokines TNF-α, IL-1β, and IL-6.

References

Pharmacokinetics of Guanfu Base A: A Technical Overview from Animal Model Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanfu base A (GFA) is a diterpenoid alkaloid isolated from the traditional Chinese medicine Aconitum coreanum. It has garnered significant interest as a potential antiarrhythmic agent. Understanding the pharmacokinetic profile of GFA is crucial for its development as a therapeutic agent. This technical guide provides a comprehensive summary of the available pharmacokinetic data for this compound and its primary metabolites, Guanfu base I (GFI) and Guanfu base G (GFG), derived from studies in animal models.

Notably, while intravenous pharmacokinetic data for the parent compound, this compound, is available, current literature accessible through public databases primarily details the oral pharmacokinetics of its metabolites, GFI and GFG, rather than GFA itself. This guide presents the available data in a structured format, details the experimental methodologies employed in these studies, and provides visualizations of the experimental workflows.

Pharmacokinetics of this compound

Intravenous Administration in Beagle Dogs

A study in Beagle dogs characterized the pharmacokinetic profile of this compound following a single intravenous administration.

Table 1: Pharmacokinetic Parameters of this compound Following a Single Intravenous Dose (7.56 mg/kg) in Beagle Dogs [1]

| Parameter | Value | Unit |

| T½π (Rapid Distribution Half-life) | 0.07 | h |

| T½α (Slow Distribution Half-life) | 1.5 | h |

| T½β (Terminal Elimination Half-life) | 13.5 | h |

| AUC (Area Under the Curve) | 61.43 | µg·h/mL |

| Vc (Volume of Central Compartment) | 0.37 | L/kg |

| CLs (Plasma Clearance) | 0.14 | L/kg/h |

-

Animal Model: Six healthy adult Beagle dogs were used in the study.

-

Drug Administration: this compound hydrochloride was administered as a single intravenous injection at a dose of 7.56 mg/kg.

-

Blood Sampling: Blood samples were collected at various time points following drug administration.

-

Analytical Method: The concentration of this compound in plasma samples was determined using a validated liquid chromatography-mass spectrometry (LC-MS) method. The method demonstrated good linearity, precision (intra-day and inter-day precision < 15%), and recovery (> 80%).

-

Pharmacokinetic Analysis: The plasma concentration-time data was analyzed using a three-compartment model to determine the pharmacokinetic parameters.

Pharmacokinetics of this compound Metabolites in Rats

Studies in Sprague-Dawley rats have elucidated the pharmacokinetic profiles of two major metabolites of this compound: Guanfu base I (GFI) and Guanfu base G (GFG).

Guanfu Base I (GFI)

Table 2: Pharmacokinetic Parameters of Guanfu Base I Following Intravenous and Oral Administration in Sprague-Dawley Rats

| Parameter | Intravenous | Oral | Unit |

| Terminal Elimination Half-life (t½) | 2.49 | - | h |

| Total Plasma Clearance (CL) | 1.46 | - | L/h/kg |

| Time to Maximum Concentration (Tmax) | - | 0.5 | h |

| Absolute Bioavailability | - | 71.31 | % |

Guanfu Base G (GFG)

Table 3: Pharmacokinetic Parameters of Guanfu Base G Following a Single 5 mg/kg Intravenous and Oral Dose in Rats [2][3]

| Parameter | Intravenous | Oral | Unit |

| Terminal Elimination Half-life (t½) | 3.72 | - | h |

| Total Plasma Clearance (CL) | 1.15 | - | L/h/kg |

| Time to Maximum Concentration (Tmax) | - | 0.5 | h |

| Absolute Bioavailability | - | 83.06 | % |

-

Animal Model: Sprague-Dawley rats were used for the studies. Animals were fasted overnight prior to drug administration.

-

Drug Administration:

-

Intravenous: Guanfu base G hydrochloride was administered via the intravenous route at a dose of 5 mg/kg.

-

Oral: Guanfu base G hydrochloride was administered orally at a dose of 5 mg/kg.

-

-

Blood Sampling: Blood samples (approximately 0.25 mL) were collected from the eye venous plexus into heparinized tubes at predetermined time points (5, 15, 30, 45, 60, 120, 240, 360, 480, 600, 720, and 960 minutes) after dosing. Plasma was separated by centrifugation and stored at -20°C until analysis.

-

Analytical Method: A validated liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) method was used for the quantification of Guanfu base G in rat plasma.

-

Sample Preparation: Plasma samples underwent a liquid-liquid extraction with ethyl acetate.

-

Chromatography: Separation was achieved on a Shimadzu C18 column (150 x 2.0 mm, 5 µm) with a gradient elution of 0.2% acetic acid–acetonitrile (30:70, v/v).

-

Validation: The method was validated for linearity (concentration range of 5–2000 ng/mL, r = 0.9996), precision (intra- and inter-day precision between 4.3% and 8.3%), stability, extraction recovery, and matrix effect. The lower limit of detection was 1 ng/mL.

-

-

Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated from the plasma concentration-time data.

Metabolism of this compound

This compound is known to be metabolized in vivo. Guanfu base I (GFI) and Guanfu base G (GFG) are two of its identified metabolites. The conversion of GFA to these metabolites is a key aspect of its overall pharmacokinetic profile.

Furthermore, studies have shown that this compound is a potent inhibitor of the cytochrome P450 enzyme CYP2D6 in human, monkey, and dog liver microsomes. However, it does not exhibit inhibitory activity against CYP2D isoforms in mice or rats. This species-specific difference in CYP2D6 inhibition is an important consideration when extrapolating pharmacokinetic data from these animal models to humans.

Conclusion

The available data from animal models provides valuable insights into the pharmacokinetic properties of this compound and its metabolites. Following intravenous administration in dogs, this compound exhibits a three-compartment model distribution with a relatively long terminal elimination half-life. The primary metabolites of GFA, Guanfu base I and Guanfu base G, demonstrate good oral bioavailability in rats, with rapid absorption.

A significant gap in the current knowledge is the lack of data on the oral pharmacokinetics of the parent compound, this compound. Future research should focus on characterizing the oral absorption, distribution, metabolism, and excretion of this compound to provide a more complete understanding of its pharmacokinetic profile and to facilitate its further development as a potential therapeutic agent. Additionally, further investigation into the metabolic pathways and the enzymes responsible for the conversion of GFA to its active metabolites is warranted.

References

Guanfu Base A and hERG Potassium Channel Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals